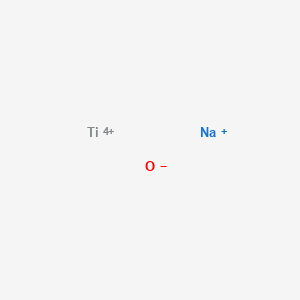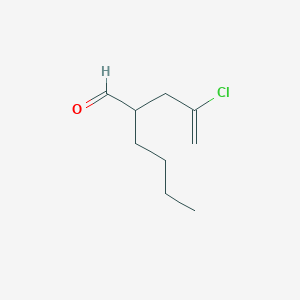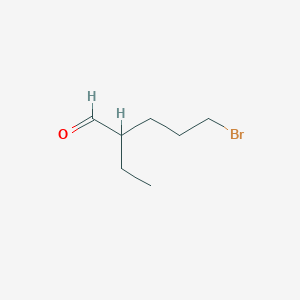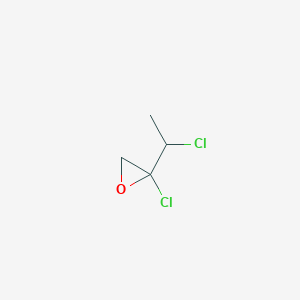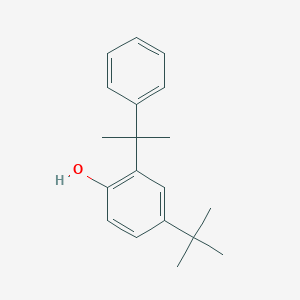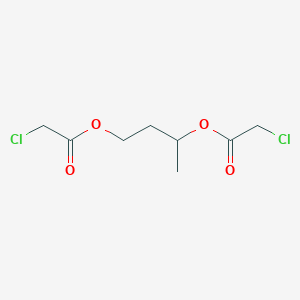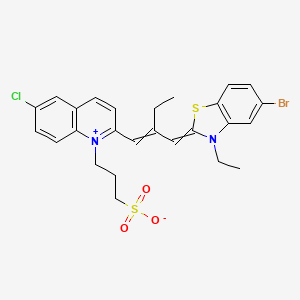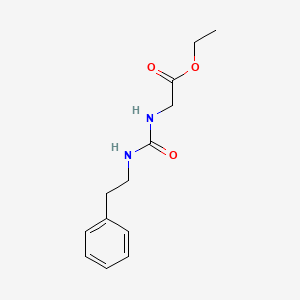
Ethyl 2-(phenethylcarbamoylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(phenethylcarbamoylamino)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by its unique structure, which includes an ethyl ester group and a phenethylcarbamoylamino group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(phenethylcarbamoylamino)acetate can be achieved through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol. For instance, the reaction of ethyl chloroacetate with phenethylamine under basic conditions can yield this compound . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of esters, including this compound, often involves the use of acid anhydrides or carboxylic acids reacting with alcohols. These reactions are catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid to increase the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(phenethylcarbamoylamino)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Aminolysis: Amines in the presence of a base.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Aminolysis: Amide.
Aplicaciones Científicas De Investigación
Ethyl 2-(phenethylcarbamoylamino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester structure.
Mecanismo De Acción
The mechanism of action of ethyl 2-(phenethylcarbamoylamino)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The phenethylcarbamoylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 2-(phenethylcarbamoylamino)acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the phenethylcarbamoylamino group, which imparts distinct chemical and biological properties .
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of fragrances.
Methyl butyrate: Known for its fruity aroma and used in flavoring agents.
Propiedades
Número CAS |
52631-96-6 |
|---|---|
Fórmula molecular |
C13H18N2O3 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
ethyl 2-(2-phenylethylcarbamoylamino)acetate |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-12(16)10-15-13(17)14-9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H2,14,15,17) |
Clave InChI |
KJSSJOKIDYVRAF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC(=O)NCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


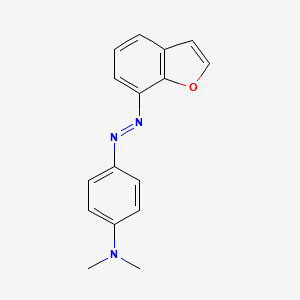
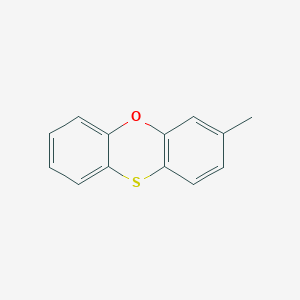
![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)
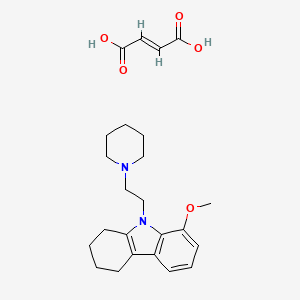

![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
